3-Bromo-4-hydroxypyridin-2(1h)-one
Description
3-Bromo-4-hydroxypyridin-2(1H)-one (CAS: 96245-97-5) is a brominated pyridinone derivative characterized by a hydroxyl group at position 4 and a bromine atom at position 3 on the pyridinone ring. The hydroxyl group contributes to its acidity and hydrogen-bonding capacity, while the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in organic transformations .
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYBXXIHALNBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Positional Effects : Bromine at position 3 (target compound) vs. 4 or 5 alters regioselectivity in reactions. For example, bromine at position 3 directs electrophilic substitution to adjacent positions, whereas position 4 bromine may stabilize resonance structures differently .
- N-Substitution: Methyl or difluoromethyl groups at the nitrogen (position 1) reduce ring planarity and acidity compared to the unsubstituted pyridinone in the target compound .
Physicochemical Properties
Acidity and Solubility
- The hydroxyl group in this compound (pKa ~8–9) makes it more acidic than methyl- or trifluoromethyl-substituted analogs, enhancing solubility in polar solvents .
- Trifluoromethyl derivatives (e.g., 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one) exhibit lower solubility in water but higher lipid permeability, relevant for drug delivery applications .
Spectroscopic Data
- NMR Shifts : Hydroxyl protons in the target compound typically resonate at δ 10–12 ppm (¹H NMR, DMSO-d₆), while methyl groups in analogs like 4-Bromo-1-methylpyridin-2(1H)-one appear at δ 3.0–3.5 ppm . Bromine atoms cause deshielding of adjacent carbons, with C-3 in the target compound appearing at ~110 ppm (¹³C NMR) .
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